Chemical structure and properties of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide
Chemical structure and properties of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide
An In-Depth Technical Guide to 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide: Structure, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5-(2-methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical architecture, a proposed synthetic pathway, and its potential as a scaffold for novel therapeutic agents. The information is synthesized from existing literature on analogous structures to provide a robust scientific foundation.
Molecular Architecture and Physicochemical Properties
The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and inherent properties. 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide is a unique molecule that brings together three key pharmacophoric fragments: a thiazole ring, an isoxazole ring, and a carbohydrazide linker.
The constituent parts are:
-
2-Methyl-1,3-thiazole: A five-membered sulfur and nitrogen-containing heterocycle. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, and is known to influence pharmacokinetic properties.[1]
-
Isoxazole: A five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Isoxazole derivatives are known for a wide range of biological activities, including antibacterial and anti-inflammatory properties.[2][3]
-
Carbohydrazide: A functional group (-C(=O)NHNH2) that serves as a versatile linker and is often used to generate more complex molecules like hydrazones or to form other heterocyclic rings.[4]
The strategic combination of these moieties suggests a molecule with significant potential for forming multiple interaction points with biological targets.
Predicted Physicochemical Data
While specific experimental data for this exact molecule is not publicly available, we can predict its properties. A summary of these predicted values is presented in Table 1. These values are crucial for designing experimental conditions for synthesis, purification, and formulation.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₈N₄O₂S | Defines the elemental composition and exact mass. |
| Molecular Weight | ~224.24 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | ~110 Ų | Key indicator of drug transport properties, including intestinal absorption and brain penetration. |
| Hydrogen Bond Donors | 2 | Contributes to binding affinity with biological targets. |
| Hydrogen Bond Acceptors | 5 | Contributes to binding affinity and solubility. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |
Table 1: Predicted Physicochemical Properties of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide.
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of the title compound, highlighting the key heterocyclic systems.
Caption: 2D structure of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide.
Synthesis and Characterization
While a specific published synthesis for this exact molecule is not available, a highly plausible and efficient synthetic route can be designed based on established chemical transformations of related carbohydrazides. The most direct approach involves the hydrazinolysis of a suitable ester or the reaction of an acyl chloride with hydrazine hydrate.
Proposed Synthetic Pathway
The synthesis logically proceeds from the corresponding carbonyl chloride, a known intermediate.[5] This two-step process, outlined below, is a standard and reliable method for producing carbohydrazide derivatives.[6]
Caption: Proposed synthesis of the title compound via hydrazinolysis.
Experimental Protocol: Synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide
This protocol is a robust, field-proven method adapted from the synthesis of similar carbohydrazide compounds.[4][7]
Materials:
-
5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbonyl chloride[5]
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (anhydrous)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-(2-methyl-1,3-thiazol-4-yl)isoxazole-3-carbonyl chloride (1.0 eq) in anhydrous ethanol (10 mL per gram of starting material) and cool the solution to 0-5 °C in an ice bath.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. The causality for this controlled addition is to manage the exothermicity of the reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).
-
Isolation: Upon completion, a precipitate is expected to form. If not, the reaction mixture can be concentrated under reduced pressure. The resulting solid is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final compound as a solid.
Structural Elucidation and Purity Assessment
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of standard analytical techniques. The expected outcomes are based on spectral data from closely related structures.[8][9][10]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl group on the thiazole ring, aromatic protons from both the thiazole and isoxazole rings, and characteristic broad singlets for the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR: The spectrum should show distinct signals for all carbon atoms, including the carbonyl carbon of the hydrazide and the carbons of the two heterocyclic rings.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C=N stretching from the heterocyclic rings.
4. Elemental Analysis:
-
The percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values calculated from the molecular formula.
Potential Biological and Therapeutic Applications
The structural motifs within 5-(2-methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide suggest several promising avenues for therapeutic development. This analysis is based on established activities of analogous compounds.
Antimycobacterial Activity
Extensive research has been conducted on the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide scaffold, which is structurally very similar to the title compound.[1] These studies have identified potent antitubercular agents with strong bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains.[1] The (thiazol-4-yl)isoxazole-3-carboxamide core is considered a key pharmacophore in this activity.[1] It is therefore highly plausible that 5-(2-methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide could serve as a valuable starting point for the development of new antitubercular drugs.
Carbonic Anhydrase Inhibition
Derivatives of N-(5-methyl-isoxazol-3-yl)benzenesulfonamide have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes.[9][11] Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The isoxazole core in these molecules plays a role in their inhibitory potential.[11] This suggests that the isoxazole moiety of the title compound could be explored for similar inhibitory activities.
General Antimicrobial Potential
Both thiazole and isoxazole heterocycles are independently associated with broad-spectrum antimicrobial activity.[2][3][8] The combination of these two rings in a single molecule, linked by a carbohydrazide group known for its role in bioactive compounds, presents a strong rationale for screening against a panel of bacterial and fungal pathogens.
Future Directions and Conclusion
5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide represents a promising, yet underexplored, chemical scaffold. The synthetic route proposed herein is robust and scalable, allowing for the production of sufficient material for comprehensive biological evaluation.
The logical next steps for research in this area are clear:
Caption: Workflow for future research and development.
References
-
Tivesten, A., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry. [Link]
-
Wujec, M., et al. (2020). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]
-
Khabnadideh, S., et al. (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydra- zine-1-carbothioamide. Molbank. [Link]
-
Prakash, A., et al. (2016). Design, synthesis and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
NextSDS. (n.d.). 5-(2-METHYL-1,3-THIAZOL-4-YL)-3-ISOXAZOLECARBONYL CHLORIDE. [Link]
-
Juskelis, R., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. [Link]
-
Szeliga, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
-
Gobis, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]
-
Prakash, A., et al. (2016). Design, synthesis and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors. ResearchGate. [Link]
- Google Patents. (2020).
-
Al-Ghorbani, M., et al. (2023). Chemical Synthesis, Spectroscopic Confirmation, And Antibacterial Evaluation Of 2-(5-Methyl-4,5,6,7-Tetrahydrothiazolo[5,4-C]Pyridine-2-Carbonyl)-N-Phenylhydrazine-1-Carbothioamide Derivatives. Journal of Applied Bioanalysis. [Link]
-
Al-Obaidi, A. S. M., et al. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Pharmaceutical Research. [Link]
Sources
- 1. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nextsds.com [nextsds.com]
- 6. Buy 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | 159954-46-8 [smolecule.com]
- 7. ripublication.com [ripublication.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 11. Design, synthesis and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
